molecular formula C6H6N4S B131649 6-Methylmercaptopurine CAS No. 50-66-8

6-Methylmercaptopurine

Cat. No.: B131649
CAS No.: 50-66-8
M. Wt: 166.21 g/mol
InChI Key: UIJIQXGRFSPYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylmercaptopurine is a derivative of mercaptopurine, a purine analog used primarily in the treatment of leukemia and other autoimmune diseases. It is a thiopurine compound that interferes with nucleic acid synthesis by inhibiting purine metabolism. This compound is known for its immunosuppressive and antineoplastic properties, making it a valuable agent in medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylmercaptopurine typically involves the methylation of mercaptopurine. One common method is the reaction of mercaptopurine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Use in Oncology

6-MP and its metabolites, including 6-MMP, are crucial in managing pediatric ALL. The pharmacokinetics of 6-MP has been studied extensively to optimize dosing regimens based on individual patient metabolism. A population pharmacokinetic model developed for pediatric patients has shown that incorporating genetic factors, particularly thiopurine methyltransferase (TPMT) polymorphisms, can significantly reduce interindividual variability in drug clearance and improve therapeutic outcomes .

Monitoring Myelotoxicity

6-MMP is associated with myelosuppression, particularly leukocytopenia, in patients undergoing thiopurine therapy. A case series involving 24 patients demonstrated that elevated levels of 6-MMP correlated with significant myelotoxicity, necessitating careful monitoring of metabolite levels to prevent adverse effects . The median steady-state level of 6-MMP among patients experiencing leukocytopenia was reported at 14,500 pmol/8 × 10^8 red blood cells, highlighting the need for therapeutic drug monitoring .

Pharmacogenetics and Dosing Strategies

The integration of pharmacogenetic information into treatment protocols for IBD and ALL has shown promise in individualizing therapy. Studies indicate that measuring levels of both 6-MMP and its active metabolite, 6-thioguanine nucleotides (6-TGNs), can guide dosage adjustments to enhance efficacy while minimizing toxicity. A therapeutic threshold for 6-TGN levels (>230 pmol/8 × 10^8 RBCs) has been associated with better treatment outcomes, while high levels of 6-MMP (>5,700 pmol/8 × 10^8 RBCs) have been linked to liver function abnormalities .

Case Study: Myelotoxicity Induced by 6-MMP

A retrospective analysis of patients treated with thiopurines revealed that those with elevated 6-MMP levels frequently experienced leukocytopenia and anemia. The study emphasized the importance of adjusting thiopurine therapy based on metabolite monitoring. In cases where leukocytopenia occurred, a significant percentage of patients had their white blood cell counts normalized following dose adjustments within four weeks .

Case Study: Combination Therapy with Allopurinol

In instances where patients exhibited severe gastrointestinal toxicity from 6-MP, combination therapy with allopurinol has been explored. One study reported that out of 19 patients treated with this regimen due to skewed metabolism (indicated by a high 6-MMP:6-TGN ratio), the majority achieved desired therapeutic responses without recurrence of toxicity . This approach illustrates the potential for adjunctive therapies to mitigate adverse effects associated with high levels of 6-MMP.

Data Summary

Application Details
Oncology Used in pediatric ALL; pharmacokinetic models improve dosing strategies based on TPMT genotype .
Myelotoxicity Monitoring Elevated 6-MMP levels correlate with leukocytopenia; median steady-state level observed at 14,500 pmol/8 × 10^8 RBCs .
Pharmacogenetics Measurement of metabolite levels aids in customizing dosing strategies; therapeutic thresholds established .
Combination Therapy Allopurinol used to manage toxicity; successful outcomes reported in patients with elevated metabolite ratios .

Mechanism of Action

6-Methylmercaptopurine exerts its effects by interfering with purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid. This metabolite inhibits several reactions involving inosinic acid, such as its conversion to xanthylic acid and adenylic acid. The inhibition of these pathways disrupts DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells.

Comparison with Similar Compounds

    Mercaptopurine: The parent compound of 6-Methylmercaptopurine, used in similar medical applications.

    Thioguanine: Another thiopurine analog with similar mechanisms of action but different clinical applications.

    Azathioprine: A prodrug that is metabolized to mercaptopurine in the body, used as an immunosuppressant.

Uniqueness: this compound is unique in its specific methylation, which alters its metabolic pathway and potentially its pharmacokinetics and toxicity profile. This modification can influence its therapeutic efficacy and side effect profile compared to its parent compound and other thiopurine analogs.

Biological Activity

6-Methylmercaptopurine (6-MMP) is a significant metabolite of the antineoplastic agent 6-mercaptopurine (6-MP), commonly used in the treatment of various conditions, including inflammatory bowel disease (IBD) and certain leukemias. Understanding the biological activity of 6-MMP is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Metabolism and Pharmacokinetics

6-MP is metabolized primarily through three pathways:

  • Anabolic Pathway :
    • Hypoxanthine Phosphoribosyl Transferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (6-TIMP), which is further transformed into active metabolites, 6-thioguanine nucleotides (6-TGNs).
  • Catabolic Pathways :
    • Xanthine Oxidase (XO) converts 6-MP into inactive 6-thiouric acid (6-TU).
    • Thiopurine Methyltransferase (TPMT) methylates 6-MP to form 6-MMP, which can also be converted into this compound nucleotides (6-mMPNs) .

Table 1: Enzymatic Pathways of 6-MP Metabolism

EnzymeReactionProduct
HPRTConverts 6-MP to 6-TIMP6-TIMP
XOConverts 6-MP to 6-thiouric acid6-TU
TPMTMethylates 6-MP to form 6-MMP6-MMP
TPMTConverts 6-TIMP to 6-mMPN6-mMPN

The primary biological activity of 6-MMP is its role in immunosuppression and cytotoxicity. The following mechanisms are involved:

  • Incorporation into DNA : The active metabolites, particularly 6-TGNs, are incorporated into the DNA of lymphocytes, leading to cytotoxic effects due to their structural similarity to purines . This incorporation disrupts DNA replication and repair processes.
  • Inhibition of Purine Synthesis : Both 6-mMPNs and 6-TGNs inhibit de novo purine synthesis, which is essential for lymphocyte proliferation. This inhibition contributes significantly to the immunosuppressive effects observed in patients receiving thiopurines .

Myelotoxicity Associated with Elevated 6-MMP Levels

A retrospective study highlighted the relationship between elevated levels of 6-MMP and myelotoxicity in IBD patients. In this study involving 24 patients, all exhibited leukocytopenia after a median period of treatment with thiopurines. The median steady-state level of 6-MMP was found to be significantly elevated at approximately 14,500 pmol/8 × 10^8 red blood cells , with a range from 6600 to 48,000 pmol/8 × 10^8 red blood cells .

  • Findings :
    • All patients developed leukocytopenia (median white blood cell count: 2.7±0.9×109/L2.7\pm 0.9\times 10^9/L).
    • Concurrent anemia was observed in 75% of cases.
    • Adjustments in thiopurine therapy led to recovery in most patients within four weeks.

This case series underscores the importance of monitoring metabolite levels to avoid severe myelosuppression and tailor treatment regimens accordingly.

Pharmacogenetics

The activity of TPMT is genetically determined, leading to variability in patient responses to thiopurines. Patients with low or absent TPMT activity are at a higher risk for toxicity due to excessive accumulation of active metabolites like 6-TGNs and potentially harmful levels of 6-MMP .

Table 2: TPMT Genotype Influence on Thiopurine Metabolism

TPMT GenotypeEnzyme Activity LevelRisk Level
NormalHighStandard Dosing
HeterozygousIntermediateAdjusted Dosing
Homozygous deficientLowHigh Risk for Toxicity

Properties

IUPAC Name

6-methylsulfanyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIQXGRFSPYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901654
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-66-8
Record name 6-Methylmercaptopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylthiopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methylthio)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLMERCAPTOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylmercaptopurine
Reactant of Route 2
Reactant of Route 2
6-Methylmercaptopurine
Reactant of Route 3
Reactant of Route 3
6-Methylmercaptopurine
Reactant of Route 4
Reactant of Route 4
6-Methylmercaptopurine
Reactant of Route 5
Reactant of Route 5
6-Methylmercaptopurine
Reactant of Route 6
6-Methylmercaptopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.